2-(Azidomethyl)pyridine

Descripción general

Descripción

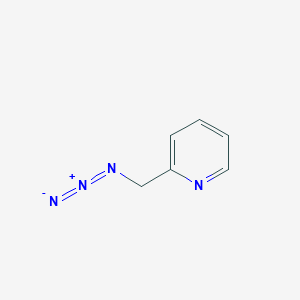

2-(Azidomethyl)pyridine is an organic compound characterized by the presence of an azido group (-N3) attached to a pyridine ring via a methylene bridge

Synthetic Routes and Reaction Conditions:

From Pyridine Derivatives: One common method involves the reaction of pyridine with chloromethyl azide under suitable conditions to introduce the azidomethyl group.

From 2-(Chloromethyl)pyridine: Another approach is the nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production typically involves scaling up these laboratory methods, ensuring the use of appropriate safety measures due to the reactive nature of azides. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form pyridine N-oxide derivatives.

Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

Substitution Reactions: The azido group can be substituted with various nucleophiles, leading to a wide range of products.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

Pyridine N-oxides: Resulting from oxidation reactions.

Amines: Produced through reduction of the azido group.

Various Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2-(Azidomethyl)pyridine is utilized in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: The azido group can be used in bioconjugation techniques to label biomolecules.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: Its reactivity makes it valuable in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-(Azidomethyl)pyridine exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, facilitating the introduction of new functional groups. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparación Con Compuestos Similares

2-(Azidomethyl)oxirane: Similar in structure but contains an oxirane ring instead of a pyridine ring.

2-(Azidomethyl)benzoyl: Used as a protecting group in nucleosides.

2-(Azidomethyl)naphthalene: Contains a naphthalene ring instead of a pyridine ring.

Uniqueness: 2-(Azidomethyl)pyridine is unique due to its pyridine core, which imparts distinct electronic and steric properties compared to other azidomethyl compounds. This influences its reactivity and the types of reactions it can undergo.

Actividad Biológica

2-(Azidomethyl)pyridine is a compound with significant potential in various biological applications, particularly due to its unique azido group. This article explores its biological activity, including biochemical properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHN

- Molecular Weight : 134.14 g/mol

- IUPAC Name : this compound

The azido group in this compound enhances its reactivity, making it a valuable scaffold for further derivatization and exploration of biological activity.

The azido group can participate in various biochemical reactions, particularly in the formation of triazole rings through "click chemistry" reactions. This property is critical for bioconjugation techniques used to label biomolecules, which can facilitate drug discovery and development.

- Bioconjugation : The azido group is utilized in bioconjugation strategies, allowing for the selective labeling of biomolecules. This is particularly useful in the development of targeted therapies and diagnostics .

- Inhibition of Pathways : Compounds related to this compound have been shown to inhibit key signaling pathways such as the PI3K-AKT-mTOR pathway, which plays a crucial role in cell growth and survival. This inhibition can lead to reduced growth of various pathogens and cancer cells.

- RNA Modifications : Research indicates that the azido group can be effectively incorporated into RNA molecules, enhancing their stability and functionality. Modified RNAs exhibit gene silencing capabilities comparable to unmodified counterparts, indicating potential applications in RNA interference technologies .

1. Bioconjugation Techniques

A study demonstrated that this compound could be used effectively in postsynthetic modification (PSM) reactions with metal-organic frameworks (MOFs). The azido group facilitated the formation of triazole linkages, showcasing its utility in creating functionalized materials for drug delivery systems .

2. Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine, which includes compounds like this compound, exhibit significant activity against multidrug-resistant strains of tuberculosis (MDR-TB). The mechanism involves inhibition of essential metabolic pathways in the bacteria.

3. RNA Interference

In a systematic study on modified small interfering RNAs (siRNAs), the incorporation of azido groups led to enhanced nuclease resistance and improved delivery properties when conjugated with hydrophobic tags. This suggests that this compound could play a role in developing more effective siRNA-based therapies .

Applications in Drug Discovery

The compound is being explored for its potential as a bioorthogonal reagent due to its reactivity with various nucleophiles, which can be harnessed for developing new pharmaceuticals. Its ability to participate in click reactions makes it a versatile intermediate in synthetic organic chemistry.

Propiedades

IUPAC Name |

2-(azidomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETSXNCIBVRWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672499 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609770-35-6 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(azidomethyl)pyridine facilitate the synthesis of novel ligands for transition metal complexes?

A1: this compound serves as a versatile starting material for creating diverse ligands through a "click" reaction with alkynes. This reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a triazole ring, effectively linking the pyridine moiety to various functional groups provided by the alkyne. [, ] For instance, reacting this compound with phosphaalkynes leads to the formation of pyridyl-functionalized triazaphospholes. [] These ligands, featuring both phosphorus and nitrogen donor atoms, can coordinate to transition metals like Rhenium(I), forming complexes with potential applications in catalysis and materials science. [] Similarly, reacting this compound with but-3-ynyl sodium sulfate yields a water-soluble pyridyl-triazole ligand. [] This ligand, when combined with palladium precursors, creates highly active catalysts for Suzuki-Miyaura coupling reactions in aqueous media. []

Q2: What are the advantages of using water-soluble ligands derived from this compound in catalysis?

A2: Water-soluble ligands, like the pyridyl-triazole ligand derived from this compound and but-3-ynyl sodium sulphate, offer significant advantages in catalysis by enabling reactions to be performed in aqueous media. [] This eliminates the need for environmentally harmful organic solvents, contributing to greener and more sustainable chemical processes. Furthermore, these ligands often allow for easy separation of the catalyst from the reaction mixture, facilitating catalyst recovery and recycling. In the case of the palladium-catalyzed Suzuki-Miyaura coupling, the aqueous catalytic phase containing the pyridyl-triazole ligand could be reused multiple times without losing its activity, highlighting its potential for sustainable catalytic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.